![molecular formula C12H18N2O B2356447 [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine CAS No. 1393427-44-5](/img/structure/B2356447.png)

[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

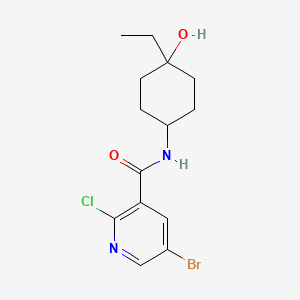

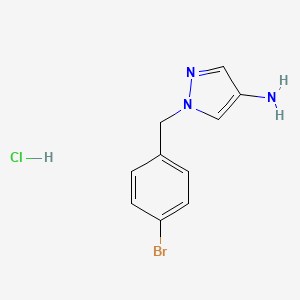

“[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine” is a chemical compound with the molecular formula C12H18N2O . It is used for research and development .

Molecular Structure Analysis

The molecular structure of “[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine” consists of a pyridine ring attached to an oxane ring via a methylene bridge . The molecular weight of the compound is 206.28 .Physical And Chemical Properties Analysis

“[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine” is a substance with a molecular weight of 206.28 . It is stored at room temperature and is available in powder form .Applications De Recherche Scientifique

Anticonvulsant Agent Research

Research on heterocyclic Schiff bases, including derivatives of 3-aminomethyl pyridine, has demonstrated potential anticonvulsant properties. These compounds were synthesized and evaluated for their effectiveness in seizure protection, showing promising results in various models (Pandey & Srivastava, 2011).

Photochemistry and Redox Reactions

Studies on the photochemistry of complexes involving derivatives of [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine have shown interesting behaviors under UV or visible irradiation. These complexes can undergo enhanced rates of electron transfer, leading to the formation of superoxide radical anion and the complexes in the Fe(III) redox state. Such findings are significant for understanding the oxidative properties and potential applications of these complexes (Draksharapu et al., 2012).

Catalysts for Hydroxylation of Alkanes

Research on diiron(III) complexes with tridentate 3N ligands, including derivatives of [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine, has revealed their utility as catalysts for the selective hydroxylation of alkanes. These complexes have demonstrated high efficiency and selectivity in various hydroxylation reactions, indicating their potential industrial and synthetic applications (Sankaralingam & Palaniandavar, 2014).

Photocytotoxicity in Red Light

Iron(III) complexes incorporating [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine derivatives have been studied for their photocytotoxic properties. These complexes have shown unprecedented photocytotoxicity in red light, making them potential candidates for targeted cancer therapy and imaging (Basu et al., 2014).

Ligand Exchange and Spin State Equilibria

Studies on Fe(II) complexes based on pentadentate ligands including derivatives of [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine have contributed to our understanding of ligand exchange and spin state equilibria in aqueous media. This research is crucial for developing advanced materials and catalysts with specific electronic properties (Draksharapu et al., 2012).

Fluorescence Signaling and Metal Ion Detection

Compounds incorporating [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine have been employed as fluorescence signaling units in chemosensors, demonstrating selectivity for specific metal ions. These findings are particularly relevant in the development of selective and sensitive sensors for environmental and biological applications (Kim et al., 2013).

Iron(III) Complexes for Cellular Imaging

Iron(III) complexes with modified dipicolylamines, including [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine derivatives, have shown effectiveness in cellular uptake and photocytotoxicity. These complexes could be significant in the development of new therapeutic agents and imaging tools for medical applications (Basu et al., 2015).

Safety and Hazards

The safety data sheet for “[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine” indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound is not classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Propriétés

IUPAC Name |

[4-(pyridin-2-ylmethyl)oxan-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-10-12(4-7-15-8-5-12)9-11-3-1-2-6-14-11/h1-3,6H,4-5,7-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWPPGRZOANATB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=CC=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356365.png)

![Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2356368.png)

![{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid](/img/no-structure.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2356379.png)

![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2356381.png)